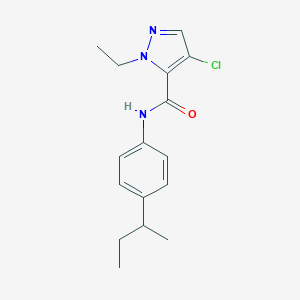
N-(2,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide (DPC) is a chemical compound that has been extensively studied for its potential applications in scientific research. DPC is a pyrazole derivative that has been shown to have a number of interesting properties, including anti-inflammatory and anti-cancer effects. In We will also discuss possible future directions for research on this compound.
Mecanismo De Acción
The mechanism of action of N-(2,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in inflammation and cancer growth. N-(2,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins, as well as the activity of MMP-9, an enzyme involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, N-(2,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide has been shown to have antioxidant properties and may have potential as a treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide in lab experiments is its relatively low toxicity compared to other anti-inflammatory and anti-cancer compounds. However, N-(2,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide’s solubility in water is limited, which may make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the potential side effects of N-(2,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide and its long-term effects on human health.
Direcciones Futuras
There are a number of possible future directions for research on N-(2,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Another area of interest is its potential as a treatment for inflammatory bowel disease, which is a chronic inflammatory condition of the gastrointestinal tract. Additionally, more research is needed to fully understand the mechanism of action of N-(2,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide and its potential side effects.
Métodos De Síntesis
The synthesis of N-(2,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide involves a number of steps that have been described in the scientific literature. One commonly used method involves the reaction of 2,4-difluoroaniline with ethyl acetoacetate in the presence of a base, followed by the addition of nitric acid and subsequent reduction of the resulting nitro compound with iron powder. The resulting intermediate is then reacted with 3-methoxy-1H-pyrazole-5-carboxylic acid to yield N-(2,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide has been shown to have a number of potential applications in scientific research. One area of interest is its anti-inflammatory effects. Studies have shown that N-(2,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This suggests that N-(2,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
Another area of interest is N-(2,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide’s anti-cancer effects. Studies have shown that N-(2,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide can inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a treatment for a variety of cancers including lung, breast, and prostate cancers.
Propiedades
Nombre del producto |
N-(2,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide |
|---|---|
Fórmula molecular |
C11H8F2N4O4 |
Peso molecular |
298.2 g/mol |
Nombre IUPAC |
N-(2,4-difluorophenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C11H8F2N4O4/c1-21-11-9(17(19)20)8(15-16-11)10(18)14-7-3-2-5(12)4-6(7)13/h2-4H,1H3,(H,14,18)(H,15,16) |
Clave InChI |
WWKGSFXOPYORNH-UHFFFAOYSA-N |
SMILES |
COC1=NNC(=C1[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)F)F |
SMILES canónico |
COC1=NNC(=C1[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B213740.png)
![2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide](/img/structure/B213741.png)
![3-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213744.png)


![methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate](/img/structure/B213749.png)

![N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213751.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-chlorophenyl)benzamide](/img/structure/B213755.png)



![N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213761.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B213762.png)